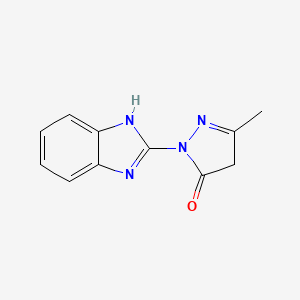![molecular formula C18H20N2OS B11035486 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11035486.png)
2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinones, including 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. This reaction can be catalyzed by various agents, such as graphene oxide nanosheets in an aqueous medium . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation with fluorescein as a photocatalyst .
Industrial Production Methods
Industrial production methods for quinazolinones often focus on optimizing yield and purity. The use of metal-free conditions and environmentally friendly catalysts, such as graphene oxide, is preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydroquinazolinones .
Scientific Research Applications
2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its antitumor and anticonvulsant activities, it is investigated for potential therapeutic applications.
Industry: The compound’s fungicidal properties make it valuable in agricultural and industrial applications
Mechanism of Action
The mechanism of action of 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one include other quinazolinones and quinazolines, such as:
- 2,4,6-trisubstituted quinazoline derivatives
- 2-substituted quinazolines
Uniqueness
What sets this compound apart is its unique combination of substituents, which can influence its biological activity and chemical reactivity. The presence of the allylsulfanyl group, in particular, may contribute to its distinct properties compared to other quinazolinones .
Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2-prop-2-enylsulfanyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C18H20N2OS/c1-4-10-22-17-19-15-13-9-7-6-8-12(13)11-18(3,5-2)14(15)16(21)20-17/h4,6-9H,1,5,10-11H2,2-3H3,(H,19,20,21) |
InChI Key |
NBQHXAHLXGMSKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11035407.png)
![4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11035412.png)
![6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035417.png)
![N-[3-(3-Methylpiperidino)propyl]acrylamide](/img/structure/B11035418.png)

![N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide](/img/structure/B11035432.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide](/img/structure/B11035437.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11035446.png)
![6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11035447.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035453.png)
![(3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11035458.png)
![(1E)-4,4,6,8-tetramethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035464.png)
![ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B11035476.png)

